molecular formula C14H11Cl2NO2 B2705001 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 199788-15-3

2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol

Cat. No. B2705001
CAS RN: 199788-15-3
M. Wt: 296.15
InChI Key: GTBPXZWAMXJNPS-CAOOACKPSA-N
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Description

“2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol” is a biochemical compound with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.15 .


Synthesis Analysis

The compound can be synthesized through both conventional and microwave approaches. It has been used in the synthesis of the Schiff base ligand and its complex with Ruthenium (III) . The condensation reaction of 2,4-dichloroaniline with salicylaldehyde in a 1:1 ratio in the presence of glacial acetic acid as a catalyst can also be used to synthesize this compound .


Molecular Structure Analysis

The compound is characterized by electronic spectra, elemental analysis, molar conductance, and IR spectroscopy . A sharp band around 3312 cm-1 in the IR of the ligand reveals an intramolecular hydrogen-bonded -OH group .


Chemical Reactions Analysis

The compound’s coordination to the metal ion occurs via azomethine (C=N). The phenolic anionic (O) functions as a bidentate ligand as a result of the ligand’s coordination to the metal ion .


Physical And Chemical Properties Analysis

The compound is non-hygroscopic, solid, and colored . Its molecular weight is 296.15 .

Scientific Research Applications

Molecular Structure and Spectroscopic Properties

Research has delved into the molecular structure and spectroscopic properties of similar Schiff base compounds. For example, studies have investigated the enol-keto tautomerism, spectroscopic properties including FT-IR, UV-Vis, and vibrational frequencies of related compounds using density functional theory (DFT) and experimental methods. These studies help in understanding the electronic properties, intramolecular hydrogen bonding interactions, solvent effects on tautomeric stability, and charge delocalization within such molecules (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

Computational Investigations

Computational investigations have provided insights into the tautomeric equilibrium, intramolecular proton transfer processes, and stabilization energies of Schiff base compounds. These studies also explore the most reactive sites of the molecules, their nonlinear optical (NLO) properties, and potential applications as NLO materials, indicating a promising area for developing new materials with enhanced optical properties (Yıldırım, Yıldırım, & Kaştaş, 2016).

Mesomorphic Properties and Phase Transitions

Further research has been conducted on the mesomorphic properties and phase transitions of Schiff base derivatives. These studies involve elucidating molecular structures, examining phase transitions using differential scanning calorimetry (DSC) and polarized optical microscopy (POM), and correlating experimental measurements with predicted molecular conformations. Such research contributes to understanding the molecular packing, geometrical, and thermal parameters of Schiff base derivatives, providing valuable insights for material science applications (Alamro et al., 2021).

Antibacterial and Antioxidant Activities

Some substituted salicylaldimines, closely related to the compound , have been synthesized and characterized for their antibacterial and antioxidant activities. These studies reveal the effects of substituents on the compounds' activities, offering potential applications in developing new pharmaceutical agents or additives in the food industry with enhanced biological properties (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBPXZWAMXJNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol

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